Unii-dqs9ssz3PF

Description

UNII-DQS9SSZ3PF is a Unique Ingredient Identifier (UNII) assigned by the Global Substance Registration System (GSRS), a collaborative initiative between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . UNIIs are non-proprietary, machine-readable codes designed to unambiguously identify substances relevant to medicine and translational research. These identifiers are critical for regulatory compliance, pharmacovigilance, and interoperability across global health databases.

The GSRS database provides rigorous scientific descriptions, including structural, spectral, and regulatory data, ensuring consistency in substance identification .

Properties

CAS No. |

157436-96-9 |

|---|---|

Molecular Formula |

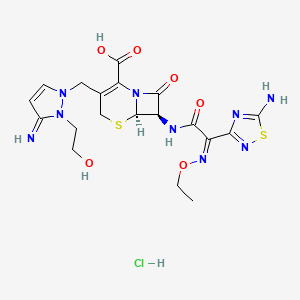

C19H24ClN9O6S2 |

Molecular Weight |

574 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H23N9O6S2.ClH/c1-2-34-24-11(14-23-19(21)36-25-14)15(30)22-12-16(31)28-13(18(32)33)9(8-35-17(12)28)7-26-4-3-10(20)27(26)5-6-29;/h3-4,12,17,20,29H,2,5-8H2,1H3,(H,22,30)(H,32,33)(H2,21,23,25);1H/b20-10?,24-11-;/t12-,17-;/m1./s1 |

InChI Key |

ZJEUAMFIXOBBRL-IEPLSYDESA-N |

SMILES |

CCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |

Isomeric SMILES |

CCO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |

Canonical SMILES |

CCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |

Synonyms |

FR 86521 FR-86521 FR86521 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-DQS9SSZ3PF, a comparison with structurally or functionally analogous compounds is essential. The following parameters are typically evaluated in such comparisons:

Chemical and Structural Properties

- Synthetic Pathways : highlights the importance of synthetic pathway documentation, including raw material inputs, intermediates, and polymorphic forms. For example, protriptyline hydrochloride (UNII-3C6TMW72A5) and risedronate sodium (UNII-2T9QH5P92F) are synthesized with stringent process controls to ensure purity and stability .

- Degradation Profiles : Degradant analysis is critical for stability testing. Comparable compounds like prednisone (UNII-9PHQ9Y1OLM) undergo HPLC and HPTLC to identify organic impurities and degradation products, with limits set per pharmacopeial standards .

Analytical and Pharmacopeial Standards

- Spectroscopic Identification : Infrared (IR) and ultraviolet (UV) absorption spectra are standard for compound validation. For instance, protriptyline hydrochloride is verified via IR spectroscopy against USP reference standards .

- Chromatographic Methods : HPLC and HPTLC are employed for purity assessments. Risedronate sodium tablets, for example, require dissolution testing and uniformity analysis to meet USP-NF specifications .

Data Tables for Comparative Analysis

Below is a hypothetical framework for comparing this compound with similar compounds, based on methodologies described in the evidence:

Research Findings and Challenges

- Regulatory Consistency : The GSRS system ensures UNIIs align with global regulatory frameworks, but disparities in regional pharmacopeial standards (e.g., USP vs. EP) can complicate cross-border comparisons .

- Data Gaps : Specific data on this compound’s synthesis, stability, or bioactivity are absent in the provided evidence. Further research would require access to proprietary Drug Master Files (DMFs) or experimental datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.